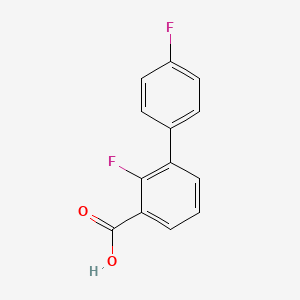

2-Fluoro-3-(4-fluorophenyl)benzoic acid

Overview

Description

“2-Fluoro-3-(4-fluorophenyl)benzoic acid” is a chemical compound with the CAS Number: 1214332-32-7. It has a molecular weight of 234.2 . The IUPAC name for this compound is 2,4’-difluoro [1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and economical synthesis of some new fluorine substituted phthalides was accomplished from two γ-keto acids, 2- (4-fluorobenzoyl)benzoic acid and 2- (3,5-dinitro-4-flurobenzoyl)benzoic acid . Another study reported the synthesis of molecules that are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .Molecular Structure Analysis

The molecular formula of “this compound” is C13H8F2O2 . The InChI code for this compound is 1S/C13H8F2O2/c14-9-6-4-8 (5-7-9)10-2-1-3-11 (12 (10)15)13 (16)17/h1-7H, (H,16,17) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 216.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 216.05865769 g/mol .Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Fluoro-3-(4-fluorophenyl)benzoic acid and its derivatives are primarily utilized in the synthesis of biologically active molecules. For instance, compounds with 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups have demonstrated potential as antibacterial agents. These compounds, when synthesized with various benzoic acids, exhibit promising antibacterial activities at specific concentrations (Holla, Bhat, & Shetty, 2003).

Dielectric, Diamagnetic, and Elastic Properties

In the field of materials science, the esters of 2-fluoro- and 3-fluoro-4-cyanophenyl, derivatives of benzoic, cyclohexane, or bicyclooctane acids, have been investigated for their dielectric, diamagnetic, and elastic properties. The physical properties of these esters, including a significant dielectric anisotropy in some cases, are notably influenced by the presence and position of the fluorine atom (Schad & Kelly, 1985).

Synthesis of Fluorinated Alkylarylethers

In nuclear medicine, this compound derivatives are involved in the synthesis of 18F-labeled alkylarylethers. This process includes nucleophilic fluorination and subsequent conversion to benzoic acid phenylesters, which are crucial for creating imaging agents used in PET scans (Ludwig, Ermert, & Coenen, 2002).

Transformation in Anaerobic Environments

Research has also been conducted on the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols as analogues. This study provides insights into the environmental and biochemical processes involving fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).

High-Performance Polymers

Fluorinated phthalazinone monomers, including derivatives of this compound, are utilized in the synthesis of high-performance polymers. These polymers have applications in engineering plastics and membrane materials due to their excellent solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).

Fluorescent Probes for Sensing

Certain derivatives, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been developed as fluorescent probes for sensing magnesium and zinc cations. These compounds are highly sensitive to pH changes and demonstrate fluorescence enhancement under specific conditions (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Synthesis of Liquid Crystal Compounds

4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, synthesized from 4-alkylcyclohexyl-benzoic acid, represents another application in the development of novel liquid crystal materials. These materials have foundational importance for the advancement of display technologies (Shen Jin-ping, 2007).

Metabolism Studies

In the field of pharmacology and toxicology, substituted benzoic acids, including this compound, have been studied for their metabolism in rats. This research aids in understanding the metabolism and physicochemical properties influencing drug interactions (Ghauri et al., 1992).

Optical Properties in Supramolecular Structures

Studies on supra-molecular liquid crystals derived from fluorinated benzoic acids, such as 4-(octyloxy)-3-fluoro benzoic acid, have shed light on the impact of fluorine atoms on the electro-optical and optical properties of these compounds. These findings have implications for the development of advanced optical materials (Fouzai et al., 2018).

Future Directions

The future directions for “2-Fluoro-3-(4-fluorophenyl)benzoic acid” could involve further exploration of its potential biological activities, given the antimicrobial activity observed in similar compounds . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes .

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

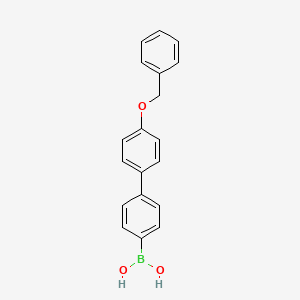

Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Analysis

Biochemical Properties

Benzoic acid derivatives are known to interact with various enzymes and proteins . The exact nature of these interactions depends on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-Fluoro-3-(4-fluorophenyl)benzoic acid in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Properties

IUPAC Name |

2-fluoro-3-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(12(10)15)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDISIDUNBSMZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673353 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-32-7 | |

| Record name | 2,4′-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)

![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)